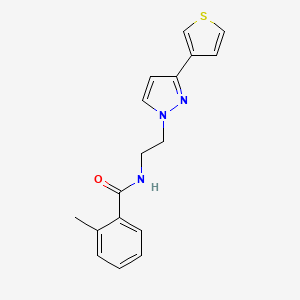

Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

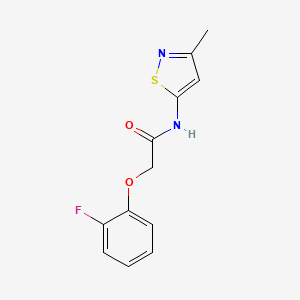

This compound is a derivative of quinazoline, a type of heterocyclic compound. Quinazolines are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . This particular compound has a phenylpiperazine group attached, which is often found in compounds with psychoactive properties.

Molecular Structure Analysis

The molecular formula of this compound is C25H29N5O4S, and it has a molecular weight of 495.6. It contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring.Applications De Recherche Scientifique

Synthesis and Characterization

Compounds with complex structures similar to the one inquired about have been synthesized and characterized, demonstrating the ongoing interest in developing novel chemical entities for potential therapeutic applications. For instance, the synthesis and molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been reported, showcasing the interest in quinolone derivatives for their unique properties and potential applications (Rudenko et al., 2013).

Biological Activity and Potential Applications

Antibacterial and Antifungal Properties : Quinazolinone derivatives have been studied for their antimicrobial activities. A clubbed quinazolinone and 4-thiazolidinone compound series showed potential as antimicrobial agents against various bacterial and fungal strains, suggesting the utility of such structures in designing new antimicrobial agents (Desai et al., 2011).

Inhibition of Tyrosine Kinases : The quinazolinone scaffold has been identified as a potent inhibitor for tyrosine kinases like VEGFR-2 and EGFR, which are critical targets in cancer therapy. A new quinazolinone-based derivative demonstrated potent dual inhibitory activity towards these enzymes, highlighting the potential for such compounds in developing anticancer therapies (Riadi et al., 2021).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 4-phenylpiperazine with ethyl acetoacetate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-phenylpiperazine", "ethyl acetoacetate", "thiourea", "methyl chloroformate" ], "Reaction": [ "4-phenylpiperazine is condensed with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-oxo-3-(4-phenylpiperazin-1-yl)propyl ethyl acetoacetate.", "Thiourea is added to the reaction mixture and the resulting mixture is heated to form the corresponding 2-thioxo-1,2,3,4-tetrahydroquinazoline intermediate.", "The intermediate is then esterified with methyl chloroformate in the presence of a base such as triethylamine to form the final product, Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |

Numéro CAS |

946329-99-3 |

Nom du produit |

Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

Formule moléculaire |

C23H24N4O4S |

Poids moléculaire |

452.53 |

Nom IUPAC |

methyl 4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C23H24N4O4S/c1-31-22(30)16-7-8-18-19(15-16)24-23(32)27(21(18)29)10-9-20(28)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,24,32) |

Clé InChI |

XXSYZZOZDNSAGT-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2663558.png)

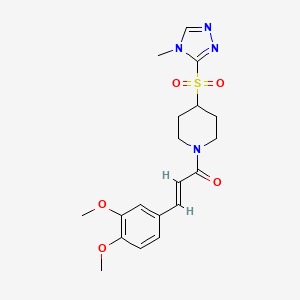

![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663561.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2663563.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2663567.png)

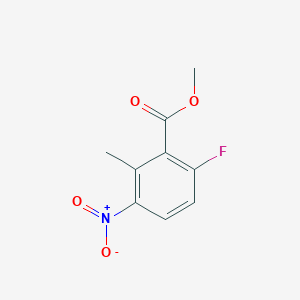

![N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2663569.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2663573.png)

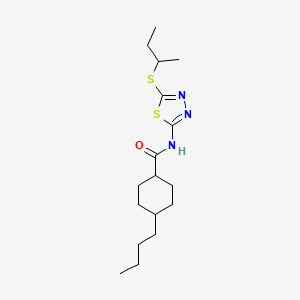

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2663576.png)